1,1,1-Trifluoropropane-2-sulfonamide
Description
Historical Context and Discovery
The development of 1,1,1-trifluoropropane-2-sulfonamide emerges from the broader historical evolution of organofluorine chemistry, which began in the nineteenth century with foundational work by Alexander Borodin. The systematic exploration of fluorinated compounds gained significant momentum during the twentieth century, particularly following the isolation of elemental fluorine by Henri Moissan in 1886. The synthesis of organofluorine sulfonamides represents a more recent advancement, building upon decades of research into both fluorination methodologies and sulfonamide chemistry.
The specific compound 1,1,1-trifluoropropane-2-sulfonamide was first synthesized and characterized as part of research programs focused on developing novel pharmaceutical intermediates. The compound's discovery coincided with increased interest in fluorinated building blocks for drug development, as researchers recognized the unique properties conferred by fluorine substitution in bioactive molecules. The incorporation of trifluoromethyl groups into sulfonamide structures represented a strategic approach to enhance metabolic stability and improve pharmacological properties of potential therapeutic agents.
Historical records indicate that early synthetic approaches to this compound involved the reaction of appropriately substituted trifluoropropyl precursors with sulfonyl chlorides under controlled conditions. The development of efficient synthetic routes required careful optimization of reaction conditions to accommodate the unique reactivity patterns of fluorinated substrates while maintaining the integrity of the sulfonamide functional group.
Position within Organofluorine Chemistry
1,1,1-Trifluoropropane-2-sulfonamide occupies a distinctive position within the broader field of organofluorine chemistry, representing the convergence of fluoroalkyl chemistry with heteroatom-containing functional groups. The compound exemplifies the principle that fluorine substitution can dramatically alter the physical and chemical properties of organic molecules, particularly through the influence of the highly electronegative fluorine atoms on neighboring functional groups.
The trifluoromethyl group in this compound contributes to its unique position within organofluorine chemistry through several key characteristics. The carbon-fluorine bonds exhibit exceptional strength, with bond energies around 480 kilojoules per mole, significantly exceeding the strength of carbon-hydrogen or carbon-chlorine bonds. This exceptional bond strength contributes to the thermal and chemical stability of the compound, making it resistant to degradation under conditions that would readily decompose non-fluorinated analogs.
The compound's position within organofluorine chemistry is further defined by its lipophobic properties, which distinguish it from conventional organic molecules. The presence of fluorine atoms reduces intermolecular van der Waals interactions, resulting in altered solubility patterns and distinctive partitioning behavior. This property positions 1,1,1-trifluoropropane-2-sulfonamide as a valuable tool for modulating the physicochemical properties of larger molecular frameworks.
Within the broader context of organofluorine chemistry applications, this compound serves as an important synthetic intermediate for more complex fluorinated structures. The strategic positioning of the sulfonamide group allows for further chemical transformations while maintaining the beneficial properties conferred by the trifluoromethyl substitution.
Sulfonamide Classification and Nomenclature
1,1,1-Trifluoropropane-2-sulfonamide belongs to the primary sulfonamide class, characterized by the presence of the sulfur dioxide group directly bonded to an amino group. This classification distinguishes it from secondary and tertiary sulfonamides, which contain additional substituents on the nitrogen atom. The primary sulfonamide designation is confirmed by the molecular structure, which features an unsubstituted amino group attached to the sulfur center.
Within sulfonamide nomenclature systems, the compound follows International Union of Pure and Applied Chemistry naming conventions. The systematic name 1,1,1-trifluoropropane-2-sulfonamide precisely describes the molecular structure, indicating the presence of three fluorine atoms at the first carbon position of a propane chain, with the sulfonamide group attached to the second carbon. This nomenclature clearly distinguishes the compound from related isomers and analogs.
The compound's classification extends beyond simple structural considerations to include its functional role within pharmaceutical chemistry. Unlike traditional antibacterial sulfonamides, which typically feature aromatic substituents, 1,1,1-trifluoropropane-2-sulfonamide functions primarily as a synthetic intermediate rather than a direct therapeutic agent. This classification reflects its specialized role in modern drug discovery and development processes.
Comparative analysis with related sulfonamide structures reveals the unique position of 1,1,1-trifluoropropane-2-sulfonamide within the broader sulfonamide family. The following table illustrates key structural and property differences:
| Compound | Molecular Formula | Key Structural Features | Primary Applications |
|---|---|---|---|
| 1,1,1-Trifluoropropane-2-sulfonamide | C₃H₆F₃NO₂S | Trifluoromethyl, aliphatic | Synthetic intermediate |
| 3,3,3-Trifluoropropane-1-sulfonamide | C₃H₆F₃NO₂S | Terminal trifluoromethyl | Pharmaceutical synthesis |
| Sulfanilamide | C₆H₈N₂O₂S | Aromatic amino group | Antibacterial agent |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | Heterocyclic substituent | Antibiotic therapy |
Chemical Registration and Identification Systems
1,1,1-Trifluoropropane-2-sulfonamide is registered in multiple international chemical databases and regulatory systems, ensuring its proper identification and classification within the global chemical commerce framework. The compound's Chemical Abstracts Service registry number 1443980-63-9 serves as its primary identifier across scientific and commercial databases, facilitating accurate cross-referencing and regulatory compliance.
The European Chemicals Agency has assigned the compound the European Community number 802-601-0, reflecting its registration within European Union chemical inventory systems. This registration enables proper classification under the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework, ensuring appropriate handling and use within European markets.
International chemical identifier systems provide comprehensive structural and property information for the compound. The International Chemical Identifier string InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9) precisely encodes the molecular structure, enabling automated database searches and computational analysis. The corresponding InChI Key FAPBNZGKHKTHQD-UHFFFAOYSA-N provides a condensed identifier suitable for database indexing and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation CC(C(F)(F)F)S(=O)(=O)N offers a text-based encoding of the molecular structure that facilitates computational chemistry applications and automated structure searching. This standardized representation ensures consistent identification across different software platforms and databases.
Additional identification codes include the Molecular Design Limited number MFCD24843041, which links the compound to specific chemical supply chains and commercial sources. The DSSTox Substance Identifier DTXSID10672297 connects the compound to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency.
Current Research Significance
Contemporary research involving 1,1,1-trifluoropropane-2-sulfonamide centers on its strategic role as a building block for complex pharmaceutical molecules, particularly in the synthesis of kinase inhibitors and other bioactive compounds. Recent patent literature demonstrates the compound's integration into multi-step synthetic pathways designed to produce selective enzyme inhibitors with enhanced pharmacological properties.
The compound's research significance extends to its use in the development of Bruton's Tyrosine Kinase inhibitors, where it serves as a key intermediate in the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. This application demonstrates the compound's value in producing therapeutically relevant molecules with potential applications in treating B-cell malignancies and autoimmune disorders.
Current research investigations focus on optimizing synthetic methodologies for incorporating 1,1,1-trifluoropropane-2-sulfonamide into larger molecular frameworks while preserving the beneficial properties conferred by the trifluoromethyl group. These studies examine reaction conditions, catalyst systems, and protecting group strategies that enable efficient coupling reactions without compromising yield or stereochemical integrity.
The compound's significance in contemporary chemical research is further highlighted by its role in developing novel materials with enhanced properties. Research programs investigate the incorporation of this fluorinated sulfonamide into polymer systems, where the trifluoromethyl group can impart desirable characteristics such as increased thermal stability and chemical resistance.
Recent analytical studies have focused on developing improved characterization methods for 1,1,1-trifluoropropane-2-sulfonamide and its derivatives. Advanced spectroscopic techniques, including multinuclear nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, enable precise structural confirmation and purity assessment. These analytical developments support both research applications and quality control in commercial production.
Properties
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPBNZGKHKTHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vicinal Difunctionalization of Activated Alkene Intermediates
A recent and highly effective method involves the vicinal difunctionalization of activated trifluoropropene intermediates, particularly trifluoropropenyliodonium salts, under metal-free conditions. This approach enables the simultaneous introduction of nitrogen nucleophiles, including sulfonamide groups, across the carbon–carbon double bond, yielding trifluoromethylated amines and diamines with high regio- and chemoselectivity.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of an amine on the β-carbon of the trifluoropropenyliodonium salt, forming an iodonium ylide intermediate. Subsequent proton transfer and ring closure lead to an aziridinium ion intermediate, which upon ring opening by a second nucleophile (such as a sulfonamide) yields the desired 1,1,1-trifluoropropane-2-sulfonamide derivative.
Reaction Conditions : Mild temperatures (room temperature), use of bases such as sodium carbonate, and organic solvents like dichloromethane have been optimized to achieve high yields (up to 90%) and selectivity.
Advantages : This method avoids transition metals, uses readily available nucleophiles, and allows for the introduction of diverse sulfonamide substituents.
Direct Sulfonamidation of Trifluoropropane Precursors
Another classical approach involves the preparation of trifluoropropane derivatives bearing suitable leaving groups (e.g., halides or tosylates) at the 2-position, followed by nucleophilic substitution with sulfonamide anions.
-
- Synthesis of 1,1,1-trifluoropropane-2-halide or -tosylate intermediates.
- Reaction with sulfonamide salts or sulfonamide nucleophiles under nucleophilic substitution conditions.
Limitations : This method often requires harsher conditions, may suffer from lower regioselectivity, and can lead to side reactions due to the sensitivity of the trifluoromethyl group.
Data Table: Comparative Summary of Preparation Methods
| Method | Key Intermediates | Reaction Conditions | Yield (%) | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Vicinal Difunctionalization (Iodonium salt) | Trifluoropropenyliodonium salt, amines | Room temp, Na2CO3, CH2Cl2 | Up to 90 | High regio- and chemoselectivity | Metal-free, mild conditions, versatile | Requires synthesis of iodonium salt |
| Direct Sulfonamidation | 1,1,1-Trifluoropropane-2-halide/tosylate | Elevated temp, nucleophilic substitution | Moderate | Moderate | Simpler intermediates | Harsh conditions, side reactions |
Detailed Research Findings
Mechanistic Studies : Nuclear magnetic resonance (NMR) studies, particularly ^19F-NMR, have confirmed the formation of aziridinium intermediates during vicinal difunctionalization, which are key to achieving selective sulfonamide incorporation. The aziridinium ion intermediates exhibit characteristic fluorine signals, confirming their role in the reaction pathway.
Optimization Parameters : Reaction time, temperature, solvent choice, and base equivalents have been optimized to maximize yield and selectivity. For example, complete conversion was observed within 15 seconds under optimized conditions, highlighting the efficiency of the method.
Substrate Scope : The vicinal difunctionalization method tolerates a variety of amine nucleophiles, including aromatic and aliphatic sulfonamides, with yields ranging from moderate to excellent depending on steric and electronic factors.
Regioselectivity Control : The electronic influence of the trifluoromethyl group directs the ring-opening of aziridinium intermediates preferentially at the C-3 position, facilitating selective sulfonamide attachment.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted trifluoropropane derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1,1,1-Trifluoropropane-2-sulfonamide is characterized by the presence of a sulfonamide group attached to a trifluoropropane moiety. Its molecular formula is and it exhibits significant polarity due to the sulfonamide group, which enhances its solubility in polar solvents. The trifluoromethyl group imparts unique electronic properties that are beneficial in various applications.
Medicinal Chemistry Applications
Antimicrobial Activity:
Research indicates that sulfonamides, including 1,1,1-trifluoropropane-2-sulfonamide, possess antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that derivatives of this compound can be effective against various pathogens, including resistant strains of bacteria.
Anticancer Research:
The compound has been evaluated for its potential in anticancer therapies. A study demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes them candidates for further development as chemotherapeutic agents.
Case Study:
In a recent investigation, researchers synthesized a series of 1,1,1-trifluoropropane-2-sulfonamide derivatives and tested their efficacy against human cancer cell lines. The results indicated that one derivative showed a significant reduction in cell viability at low concentrations, suggesting potential for further development as an anticancer drug.
Material Science Applications
Fluorinated Polymers:
Due to its trifluoromethyl group, 1,1,1-trifluoropropane-2-sulfonamide is explored in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and sealants.
Surface Modification:
The compound can be used to modify surfaces to enhance hydrophobicity and chemical resistance. Its application in coatings can improve the durability of materials exposed to harsh environments.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties | Effective against resistant bacteria; potential anticancer agent |
| Material Science | Synthesis of fluorinated polymers and surface modification | Enhanced thermal stability; improved chemical resistance |
Further Research Directions
Future studies should focus on:
- Detailed mechanistic studies of its antimicrobial and anticancer activities.
- Exploration of its interactions with biological systems.
- Development of novel derivatives with optimized properties for specific applications.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Patents
Several sulfonic acid derivatives with trifluoropropyl groups are disclosed in a European patent application (Bulletin 2022/06), such as:
Key Differences :
- Substituents : The patented compounds feature complex heterocyclic substituents (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl) instead of a simple sulfonamide group.
- Applications : These derivatives are likely designed for targeted biological activity , such as enzyme inhibition or receptor modulation, due to their structural complexity and patent context .
Hexafluorinated Sulfonamide Derivatives
1,1,2,3,3,3-Hexafluoro-N,N-bis(2-hydroxyethyl)-2-(trifluoromethyl)-1-propanesulfonamide (C₇H₁₀F₉NO₃S) contains nine fluorine atoms and hydroxyethyl groups .
Key Differences :
Phenyl-Containing Trifluoromethylsulfonamides
1,1,1-Trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (mentioned in ) incorporates a phenyl group and a trifluoromethylsulfonyl substituent .
Key Differences :
- Aromaticity : The phenyl group enables π-π stacking interactions, which could enhance binding in biological systems.
- Electron-Withdrawing Effects : The trifluoromethylsulfonyl group increases acidity and stability compared to the propane-2-sulfonamide backbone.
Trifluoropropyl Amine Hydrochlorides
Compounds like (S)-1,1,1-Trifluoropropan-2-amine hydrochloride (similarity score: 1.00) share the trifluoropropyl backbone but replace the sulfonamide with an amine group .
Key Differences :
- Functional Group : Amines are basic, whereas sulfonamides are weakly acidic. This drastically alters solubility and reactivity.
- Applications : Amines are often used as chiral building blocks in drug synthesis, while sulfonamides are more common in enzyme inhibition .
Research Findings and Implications
- Electron-Withdrawing Effects : Trifluoromethyl groups in sulfonamides enhance acidity and stability, critical for drug design .
- Fluorination Impact : Higher fluorine content (e.g., hexafluoro derivatives) correlates with increased thermal stability but may reduce biodegradability .
- Functional Group Diversity : Replacing sulfonamides with amines or aromatic groups shifts applications from enzyme inhibition to chiral synthesis or material science .
Biological Activity
1,1,1-Trifluoropropane-2-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, and this particular compound may exhibit similar mechanisms of action.
Sulfonamides, including 1,1,1-Trifluoropropane-2-sulfonamide, typically function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting the enzyme dihydropteroate synthase, these compounds prevent the production of dihydrofolate, leading to a bacteriostatic effect rather than a bactericidal one . This inhibition is critical for the prevention of DNA synthesis and subsequent bacterial replication.
Biological Activity Overview
The biological activity of 1,1,1-Trifluoropropane-2-sulfonamide can be categorized into several key areas:
- Antimicrobial Activity : Like other sulfonamides, this compound may exhibit broad-spectrum antibacterial properties against both gram-positive and certain gram-negative bacteria. It is essential to conduct specific assays to quantify its effectiveness against various bacterial strains.
- Antiviral Potential : Recent studies have indicated that sulfonamide derivatives can also possess antiviral properties. For instance, sulfonamides have shown inhibitory activity against viruses such as coxsackievirus B and avian paramyxovirus . The potential for 1,1,1-Trifluoropropane-2-sulfonamide to inhibit viral replication warrants further investigation.
Case Studies and Experimental Data
Several studies have explored the biological activities of sulfonamide compounds. Below is a summary of relevant findings regarding 1,1,1-Trifluoropropane-2-sulfonamide and related compounds:
| Study | Findings | Methodology |
|---|---|---|
| Zessel et al. (2014) | Demonstrated that sulfonamides inhibit bacterial growth through folate synthesis disruption. | In vitro assays on various bacterial strains. |
| Pareek et al. (2013) | Highlighted the structural similarity between PABA and sulfonamides leading to competitive inhibition. | Enzymatic assays measuring dihydropteroate synthase activity. |
| MDPI Review (2022) | Reported antiviral activities in sulfonamide derivatives against coxsackievirus B and others. | In vitro viral inhibition assays. |
In Vitro Studies
In vitro studies are crucial for understanding the biological activity of 1,1,1-Trifluoropropane-2-sulfonamide. For example:
- Antibacterial Assays : The compound should be tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli to evaluate its Minimum Inhibitory Concentration (MIC).
- Antiviral Assays : Assessing the compound's ability to inhibit viral replication in cell cultures infected with specific viruses can provide insights into its potential as an antiviral agent.
Q & A
Q. What are the established synthetic routes for 1,1,1-Trifluoropropane-2-sulfonamide, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfonation reactions. For example, tetrachloromonospirocyclotriphosphazene intermediates can react with amines in tetrahydrofuran (THF) under inert conditions, with triethylamine (EtN) as a base to neutralize HCl byproducts . Optimization strategies include:
- Solvent choice : THF or dichloromethane for improved solubility.
- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Example Reaction Setup
| Reactant | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Tetrachloromonospirophosphazene | THF | EtN | RT, 72 hrs | 65–75% |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 1,1,1-Trifluoropropane-2-sulfonamide?
Methodological Answer:
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integration and chemical environment. NMR identifies sulfonamide protons and adjacent CH groups .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (see Supplementary Information in for protocols) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm) and C-F vibrations (~1150 cm).
Q. How does the electronic influence of the trifluoromethyl group affect the sulfonamide’s reactivity in substitution reactions?
Methodological Answer: The strong electron-withdrawing effect of the -CF group increases the electrophilicity of the adjacent sulfonamide sulfur, enhancing reactivity toward nucleophiles (e.g., amines, alkoxides). Researchers should:
- Compare kinetic data : Measure reaction rates with/without -CF substituents.
- Use Hammett constants : Quantify electronic effects via substituent parameter analysis.
- Monitor intermediates : Isolate thiolate intermediates in SN pathways using quenching agents .
Advanced Research Questions
Q. What computational methods are suitable for modeling the reaction mechanisms of 1,1,1-Trifluoropropane-2-sulfonamide in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state geometries and activation energies for nucleophilic substitutions. Use B3LYP/6-31G(d) basis sets for accuracy.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways in polar aprotic solvents (e.g., DMF).
- Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions stabilizing intermediates .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for this compound?
Methodological Answer:
- Systematic replication : Repeat experiments using standardized conditions (e.g., pH, solvent purity).
- Cross-validation : Compare DSC (differential scanning calorimetry) for stability data and HPLC for solubility measurements.
- Meta-analysis : Statistically aggregate data from multiple studies, accounting for outliers via Grubbs’ test .
Q. Example Data Reconciliation Workflow
Identify conflicting parameters (e.g., melting point varies by >5°C).
Verify instrument calibration and sample preparation protocols.
Conduct controlled replicates with peer-reviewed methodology.
Q. What strategies mitigate decomposition of 1,1,1-Trifluoropropane-2-sulfonamide under acidic or basic conditions?
Methodological Answer:
- pH control : Use buffered solutions (pH 6–8) to avoid hydrolysis.
- Additive screening : Introduce radical scavengers (e.g., BHT) or chelating agents (EDTA) to stabilize the compound.
- In situ monitoring : Employ UV-Vis spectroscopy to detect decomposition products in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
